molecular formula C25H24N2O4 B2519345 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 950464-35-4

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2519345
CAS No.: 950464-35-4
M. Wt: 416.477
InChI Key: JTJINEWEALKBFB-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide (CAS 950464-35-4) is a synthetic small molecule with a molecular formula of C25H24N2O4 and a molecular weight of 416.48 g/mol. This compound features a tetrahydroquinoline core, which is a privileged scaffold in medicinal chemistry known for its prevalence in pharmacologically active compounds . The structure integrates a 1-benzyl group and a 4-methoxyphenoxy acetamide side chain, creating a unique molecular framework designed for research applications. The tetrahydroquinoline core provides a rigid, planar structure that can engage in π-π stacking interactions with biological targets, while the acetamide backbone and ether linkages offer hydrogen bonding capabilities that are crucial for binding to enzymes or receptors . As part of the phenoxy acetamide class of compounds, this chemical class is associated with a diverse range of biological activities, including investigations into anti-cancer, anti-inflammatory, anti-mycobacterial, and anti-viral properties, making it a versatile scaffold for pharmaceutical research and development . The specific structural features of this molecule, particularly the methoxyphenoxy group, are known to influence key physicochemical properties such as lipophilicity, which can impact membrane permeability and overall pharmacokinetic profiles . Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry campaigns, for studying structure-activity relationships (SAR), or as a starting point for the development of novel therapeutic agents targeting various disease pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-30-21-9-11-22(12-10-21)31-17-24(28)26-20-8-13-23-19(15-20)7-14-25(29)27(23)16-18-5-3-2-4-6-18/h2-6,8-13,15H,7,14,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJINEWEALKBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core, a benzyl group, and a methoxyphenoxy acetamide moiety. Its molecular formula is C23H26N2O3C_{23}H_{26}N_{2}O_{3} with a molecular weight of approximately 378.47 g/mol. The presence of the methoxy group enhances its lipophilicity and may improve its bioavailability.

PropertyValue
Molecular FormulaC23H26N2O3
Molecular Weight378.47 g/mol
LogP4.7155
Polar Surface Area38.902 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes such as kinases by competing with ATP for binding sites. This action disrupts critical cellular signaling pathways that are often implicated in cancer progression and other diseases .
  • DNA Intercalation : Due to its quinoline core structure, the compound can intercalate into DNA strands, potentially inhibiting replication and transcription processes . This mechanism is crucial for its anticancer properties.
  • Receptor Modulation : The methoxyphenoxy group may enhance binding affinity to certain receptors, leading to modulation of signaling pathways involved in cell proliferation and survival .

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) models .
  • Antimicrobial Properties : Preliminary studies have indicated that the compound possesses antimicrobial activities against certain bacterial strains, making it a candidate for further exploration in infectious disease treatments .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • In Vivo Studies : In animal models of cancer, administration of the compound led to reduced tumor size and improved survival rates compared to control groups. The study highlighted its potential as an adjunct therapy in combination with traditional chemotherapeutics .
  • Synergistic Effects : Research has shown that when combined with other anticancer agents like cisplatin or doxorubicin, this compound exhibited synergistic effects that enhanced overall efficacy while reducing side effects .

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities. The presence of the benzyl and methoxyphenoxy groups enhances its pharmacological properties, making it a candidate for various therapeutic applications. The molecular formula is C23H26N2O3C_{23}H_{26}N_{2}O_{3}, with a molecular weight of approximately 378.46 g/mol.

Antimicrobial Activity

Research indicates that compounds with the tetrahydroquinoline structure exhibit antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains. The sulfonamide functional group present in some derivatives enhances this activity by interfering with bacterial folic acid synthesis, a crucial pathway for bacterial growth .

Antioxidant Properties

Several studies have highlighted the antioxidant capabilities of tetrahydroquinoline derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders . The incorporation of functional groups into the tetrahydroquinoline framework has been shown to improve these antioxidant properties significantly.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies demonstrated that certain derivatives could significantly reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .

Treatment of Autoimmune Diseases

Recent findings suggest that tetrahydroquinoline derivatives can act as inverse agonists for specific receptors involved in autoimmune responses. For example, a derivative was shown to effectively treat psoriasis in mouse models by modulating Th17 cell activity, which is critical in autoimmune disease pathogenesis .

Case Study 1: Bioavailability Enhancement

In a comparative study focusing on the bioavailability of tetrahydroquinoline derivatives, one compound demonstrated significantly improved absorption rates (F = 48.1% in mice) compared to existing treatments. This improvement was attributed to structural modifications that enhanced solubility and stability .

Case Study 2: Multi-component Synthesis

A one-pot multicomponent synthesis approach was utilized to create various tetrahydroquinoline derivatives, which were subsequently evaluated for their biological activities. The synthesized compounds exhibited promising results in antioxidant assays and α-amylase enzyme inhibition tests, indicating their potential as therapeutic agents for diabetes management .

Chemical Reactions Analysis

Deprotection of Tetrazole Moieties

Protected tetrazoles (e.g., 4-nitrobenzyl) are deprotected via hydrogenolysis:

  • Conditions : 10% Pd/C, ammonium formate, methanol reflux (1 h).

  • Example : Deprotection of 3a yields 3-(1H-tetrazol-5-yl)-2-phenyl-1H-indole (7a ) in 87% yield .

  • Challenges : Prolonged reaction times (20 h) are required for thienyl-substituted indoles (e.g., 3c7b , 33% yield) due to competing nitro-group reduction .

Antimicrobial Derivatives

1-[(Tetrazol-5-yl)methyl]indole derivatives show activity against Bacillus subtilis and Escherichia coli. Thioglycoside analogs exhibit enhanced antifungal properties .

Anticancer Modifications

(Tetrazol-5-yl)methylindole derivatives inhibit HepG2 liver carcinoma cells (IC₅₀ = 4.2 μM) and tubulin polymerization (IC₅₀ = 1.1 μM for compound 82 ) .

Computational Insights

DFT studies (B3LYP/6-31G(d)) reveal steric hindrance in 2H-azirine 6 prevents aryne reactivity, unlike 1a , which adopts a favorable conformation for nucleophilic attack .

Comparative Reaction Yields

Reaction TypeSubstrateConditionsYield
Azirine-aryne cyclization1a THF, 60°C77%
One-pot synthesis97a THF → MeOH27%
Deprotection (phenyl)3a7a Pd/C, reflux87%
Deprotection (thienyl)3c7b Pd/C, 20 h33%

Key Challenges

  • Regioselectivity : Tetrazole substitution at C-3 avoids competing pathways (e.g., [2+

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name / ID N1-Substituent Acetamide-Linked Group Molecular Formula Molecular Weight Key Features
Target Compound Benzyl 4-Methoxyphenoxy C25H24N2O4 428.5 High lipophilicity due to benzyl and methoxy groups.
Methyl 4-Methoxyphenoxy C19H20N2O4 340.4 Reduced steric bulk compared to benzyl; potential for enhanced solubility.
(Compound 35) Pyrrolidine-ethyl Thiophene-2-carboximidamide C21H29N4S 369.2 Chiral center; sulfur-containing group may influence metabolic stability.
2-Methylbenzyl Dihydrobenzodioxin C28H26N2O5 470.5 Extended aromatic system; dihydrobenzodioxin enhances rigidity.
Benzyl m-Tolyl C25H24N2O2 384.5 Methoxy replaced with methyl; altered electronic effects.

Key Observations :

  • Replacement of 4-methoxyphenoxy with thiophene-2-carboximidamide () introduces a basic imidamide group, which may enhance receptor binding via hydrogen bonding .
  • The dihydrobenzodioxin moiety () adds steric rigidity, which could restrict conformational flexibility and impact target selectivity .

Pharmacokinetic and Metabolic Considerations

  • Lipophilicity : The benzyl group (target compound) may prolong half-life but increase off-target binding risks compared to methyl () .
  • Metabolism: The 4-methoxyphenoxy group is susceptible to demethylation via cytochrome P450 enzymes, whereas thiophene () may undergo oxidation or sulfur-specific metabolism .
  • Solubility : Polar groups like the dihydrobenzodioxin () or sulfamoyl () could enhance aqueous solubility compared to the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodology :

  • Multi-step synthesis typically involves coupling a tetrahydroquinoline core with a 4-methoxyphenoxy acetamide moiety. Key steps include:

Core formation : Cyclization of substituted anilines with benzyl groups under acidic conditions (e.g., HCl/EtOH) to form the tetrahydroquinoline scaffold .

Acetamide coupling : Reacting the core with 2-(4-methoxyphenoxy)acetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

  • Critical parameters :
  • Temperature control (0–5°C for coupling to minimize side reactions).
  • Solvent selection (anhydrous DMF or CH₂Cl₂ for moisture-sensitive steps).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Structural validation :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry of the tetrahydroquinoline ring and acetamide linkage (e.g., δ 7.2–7.4 ppm for benzyl protons; δ 4.2–4.5 ppm for methoxyphenoxy groups) .
  • HPLC : Reverse-phase HPLC (C18 column, MeOH/H₂O mobile phase) to assess purity (>95%) .
  • Mass spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 447.18) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Screening workflow :

Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Anti-inflammatory activity : LPS-induced TNF-α suppression in macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?

  • SAR strategies :

  • Substituent variation : Compare analogs with halogen (Cl, F) or alkyl (ethyl, methyl) groups on the tetrahydroquinoline core (see Table 1) .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .
    • Table 1: Comparative Bioactivity of Analogues
Substituent (R₁/R₂)Target IC₅₀ (µM)Selectivity Ratio (Target vs. Off-Target)
4-OCH₃ (parent)0.45 ± 0.0212:1
4-F0.32 ± 0.038:1
4-Cl0.28 ± 0.015:1
Data from enzyme inhibition assays .

Q. How should contradictory data in cytotoxicity assays (e.g., variable IC₅₀ across cell lines) be resolved?

  • Troubleshooting :

Assay standardization : Normalize cell viability using ATP-based assays (e.g., CellTiter-Glo) to reduce plate-to-plate variability .

Mechanistic profiling : RNA-seq to identify differential gene expression in resistant vs. sensitive cell lines .

Metabolic stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to rule out rapid clearance .

Q. What advanced techniques are recommended for target identification and mechanism of action studies?

  • Target deconvolution :

  • Chemical proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS .
  • CRISPR-Cas9 screening : Genome-wide knockout to identify resistance-conferring genes .
  • In silico modeling : Molecular dynamics simulations (AMBER) to study binding pocket flexibility .

Experimental Design & Data Analysis

Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be improved through formulation?

  • Formulation strategies :

  • Nanoparticle encapsulation : PLGA nanoparticles (∼150 nm) for sustained release .
  • Salt formation : Hydrochloride salt to enhance aqueous solubility (test via shake-flask method) .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group .

Q. What statistical approaches are suitable for analyzing dose-response data in enzyme inhibition assays?

  • Data analysis :

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) for IC₅₀ calculation .
  • Hill slope analysis : Identify cooperativity (slope >1 suggests multi-target engagement) .

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